![molecular formula C17H14N2O5S2 B2848766 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-ethylsulfonylbenzamide CAS No. 886926-38-1](/img/structure/B2848766.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-ethylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .
Molecular Structure Analysis
Benzothiazoles typically have a planar structure due to the conjugation of the benzene and thiazole rings. They can form strong pi-pi interactions due to the presence of the aromatic rings .Physical And Chemical Properties Analysis
Benzothiazoles are typically solid at room temperature . They are generally stable under normal conditions but can decompose under high heat or in the presence of strong oxidizing agents .Wissenschaftliche Forschungsanwendungen
- This compound has been investigated for its role in photocatalyst-free, visible-light triggered amination reactions. Specifically, it facilitates the direct conversion of C(sp²)–H bonds to C(sp²)–N bonds. The method involves using multipurpose benzothiadiazoles as model synthons and secondary amines as aminating agents. The radical reaction mechanism proceeds through nitrogen-centered radical generation, followed by the addition of arenes. This atom-economical approach is promising for synthetic chemistry applications .
- The compound has been explored as a second acceptor material in ternary organic solar cells (PSCs). When incorporated into a binary active layer alongside a wide-bandgap polymer (such as J71) and a low-bandgap acceptor (like ITIC), it enhances the efficiency of the PSCs. This research highlights its potential in improving photovoltaic performance .
- Researchers have designed a wide-bandgap D–A-type conjugated copolymer donor based on this compound. The copolymer, known as BBTA, features a benzo[1,2-d:4,5-d′]bisthiazole core as an acceptor moiety. By combining complementary absorption with narrow-bandgap small-molecule acceptors, this material aims to enhance charge separation and overall device performance in organic photovoltaics .
Photocatalyst-Free Visible-Light Triggered Amination
Ternary Organic Solar Cells (PSCs)
Wide-Bandgap Conjugated Copolymer Donor
Wirkmechanismus
Target of Action
CCG-317930, also known as CCG-1423, primarily targets the RhoA-regulated gene transcription by serum response factor (SRF) and its transcriptional cofactor myocardin-related transcription factors (MRTFs) signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion .
Mode of Action
CCG-317930 acts downstream of Rho, blocking SRF-driven transcription stimulated by various activators . It inhibits the nuclear import of MRTF-A, a critical factor for epithelial–mesenchymal transition (EMT) .
Biochemical Pathways
CCG-317930 disrupts the SRF transcription, a key component of the Rho/MRTF/SRF pathway . This pathway is involved in regulating the genes involved in mitochondrial function and dynamics . The compound hyperacetylates histone H4K12 and H4K16, leading to changes in gene expression .
Pharmacokinetics
Efforts have been made to improve both the metabolic stability and the solubility of the compound, resulting in the identification of analogs with over 10-fold increases in plasma exposures in mice .
Result of Action
CCG-317930 exhibits activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-2-26(21,22)11-5-3-4-10(6-11)16(20)19-17-18-12-7-13-14(24-9-23-13)8-15(12)25-17/h3-8H,2,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOPNOJTFJHPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.